![molecular formula C15H17N3O B7465894 5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7465894.png)
5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1997 by a team of chemists from Merck Research Laboratories. Since then, MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and addiction.
Wirkmechanismus
5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide selectively blocks the activity of mGluR5, a type of glutamate receptor that is widely expressed in the brain. Glutamate is the main excitatory neurotransmitter in the brain and is involved in many important physiological processes, including learning and memory. By blocking the activity of mGluR5, 5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide reduces the excessive glutamate signaling that is thought to contribute to the symptoms of various neurological and psychiatric disorders.
Biochemical and Physiological Effects
5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to reduce the release of glutamate and other neurotransmitters, such as dopamine and noradrenaline, in various brain regions. It has also been shown to increase the expression of certain proteins that are involved in synaptic plasticity, the process by which the strength of connections between neurons is modified in response to experience.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide in lab experiments is its selectivity for mGluR5. This allows researchers to specifically target this receptor and study its function in various physiological and pathological contexts. However, 5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide has some limitations as well. It has relatively low potency and efficacy compared to other mGluR5 antagonists, such as 3-((2-methyl-4-thiazolyl)ethynyl)pyridine (MTEP). Additionally, 5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide has poor solubility in water, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide. One area of interest is the development of more potent and selective mGluR5 antagonists that can be used in both preclinical and clinical studies. Another area of interest is the investigation of the potential therapeutic applications of 5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide in other neurological and psychiatric disorders, such as depression, anxiety disorders, and autism spectrum disorders. Finally, there is a need for further research on the long-term effects of 5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide on brain function and behavior, as well as its potential for drug interactions and side effects.
Synthesemethoden
The synthesis of 5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide involves a multi-step process that starts with the reaction of 2,3-dichloropyrazine with 2-methylphenethylamine to form 2-(2-methylphenethylamino)pyrazine. This intermediate is then reacted with methyl isocyanate and the resulting product is further treated with hydrochloric acid to yield 5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide. The overall yield of this process is around 30%.
Wissenschaftliche Forschungsanwendungen
5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. One of the most promising applications of 5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide is in the treatment of Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems. 5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide has been shown to improve cognitive function and reduce anxiety-like behavior in animal models of Fragile X syndrome.
Eigenschaften
IUPAC Name |
5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-10-6-4-5-7-13(10)12(3)18-15(19)14-9-16-11(2)8-17-14/h4-9,12H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOFODZXAWKAER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)NC(=O)C2=NC=C(N=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(piperidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7465820.png)

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide](/img/structure/B7465840.png)
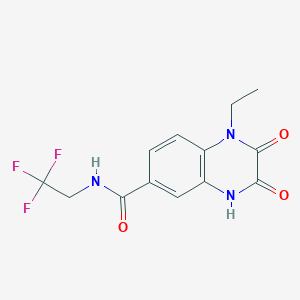
![N-[1-(furan-2-yl)ethyl]-2-methylbenzamide](/img/structure/B7465861.png)
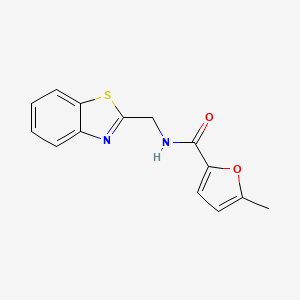
![[2-(cyclopropylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7465870.png)
![[2-(furan-2-ylmethylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7465885.png)
![[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7465887.png)
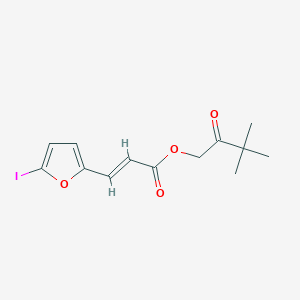

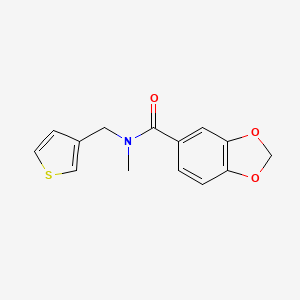
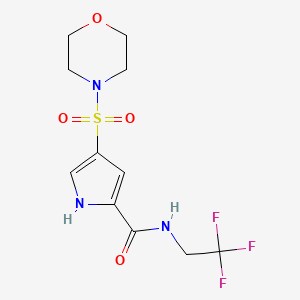
![N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide](/img/structure/B7465918.png)